2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound belonging to the class of pyrrolo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopropyl group, a phenyl group, and a pyrrolo[3,2-d]pyrimidine core, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves multiple steps. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl The presence of electron-donating substituents at position 4 of the pyrimidine ring is crucial for the success of this reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclopropyl and phenyl groups.
Cyclization: The compound can form different cyclic structures under specific conditions, such as heating with bases or acids.
Scientific Research Applications
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. As a tyrosine kinase inhibitor, it binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)ACETAMIDE include:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also exhibit antiproliferative and antimicrobial activities.
Tyrosine kinase inhibitors: Compounds like TKI-28 share similar mechanisms of action and therapeutic applications.
Cyclin-dependent kinase inhibitors: These compounds, such as CDK4 inhibitors, are used in cancer therapy.
The uniqueness of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(3-METHYLPHENYL)ACETAMIDE lies in its specific structure, which provides a distinct set of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N4O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O2/c1-16-6-5-9-18(12-16)26-21(29)14-27-13-20(17-7-3-2-4-8-17)22-23(27)24(30)28(15-25-22)19-10-11-19/h2-9,12-13,15,19H,10-11,14H2,1H3,(H,26,29) |
InChI Key |
YEPUTIOLNZIOAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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